molecular formula C9H13FN2O4S2 B1444928 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide CAS No. 1183577-09-4

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide

Cat. No.: B1444928
CAS No.: 1183577-09-4
M. Wt: 296.3 g/mol
InChI Key: LMDFTHXPUZRWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13FN2O4S2 and a molecular weight of 296.34 g/mol . This compound is characterized by the presence of a fluorine atom, a propane-2-sulfonamido group, and a benzene-1-sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-4-(propan-2-ylsulfonylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)10)17(11,13)14/h3-6,12H,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDFTHXPUZRWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide
Reactant of Route 5
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.